

Application Notes and Protocols: Utilizing GADGVGKSA in ELISpot Assays

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Compound of Interest

Compound Name: *Gadgvgksa*

Cat. No.: *B12393105*

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Introduction

The **GADGVGKSA** peptide, a 9-mer neoantigen derived from the KRAS G12D mutation, is a critical tool in the development of cancer immunotherapies. As a tumor-specific antigen, it is presented by Human Leukocyte Antigen (HLA) molecules, particularly HLA-C*08:02, on the surface of cancer cells. This presentation allows for the specific recognition by T-cells, initiating an anti-tumor immune response. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells, such as those producing interferon-gamma (IFN- γ), upon stimulation with the **GADGVGKSA** peptide. These application notes provide detailed protocols for the use of **GADGVGKSA** in IFN- γ ELISpot assays to monitor immune responses in research and pre-clinical settings.

Data Presentation

While specific quantitative data from peer-reviewed publications detailing spot-forming units (SFU) for **GADGVGKSA** are not readily available in tabulated public formats, the literature consistently reports robust and significant antigen-specific IFN- γ responses in ELISpot assays upon stimulation of peripheral blood mononuclear cells (PBMCs) with KRAS G12D peptides,

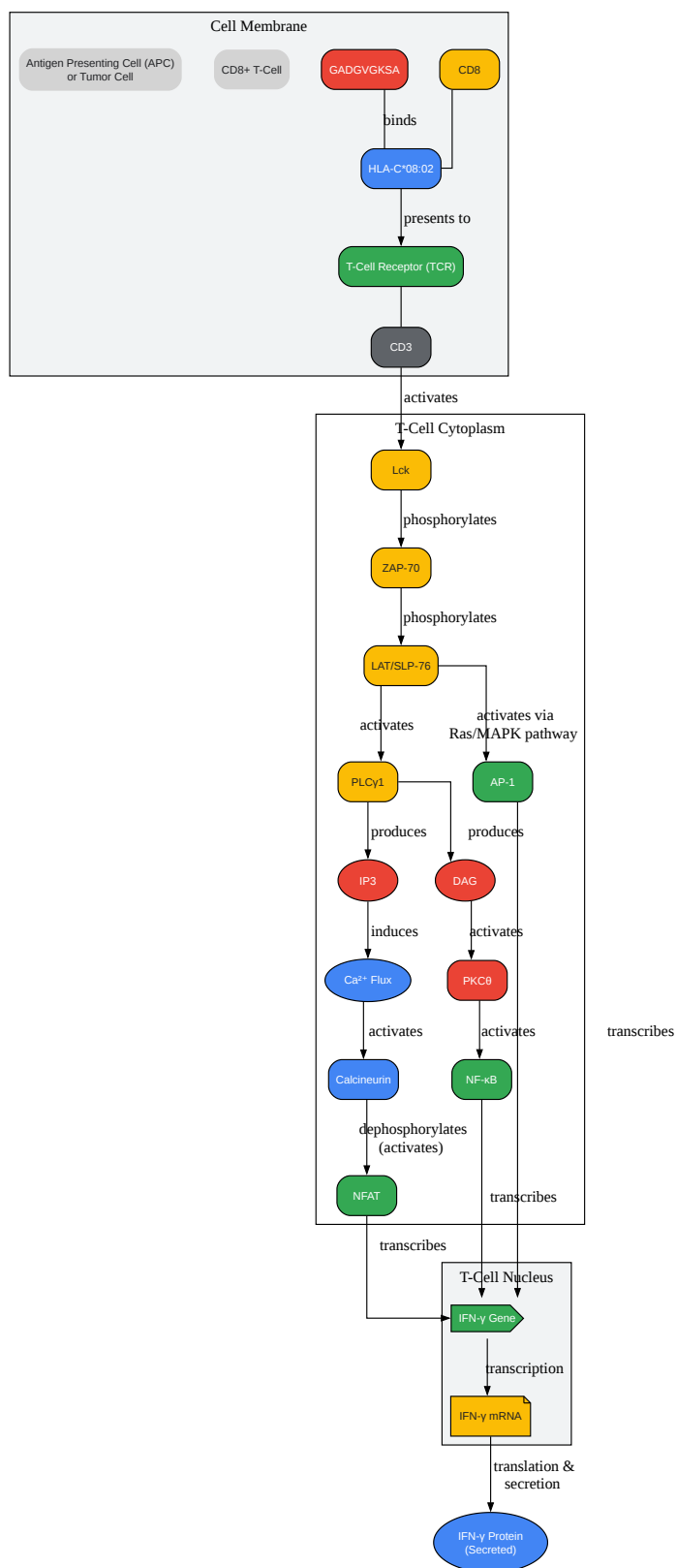
including **GADGVGKSA**. The expected outcome is a notable increase in the number of IFN- γ spots in wells containing **GADGVGKSA**-stimulated T-cells compared to control wells.

Table 1: Representative Qualitative ELISpot Results for **GADGVGKSA** Stimulation

Condition	Target Cells	Stimulant	Expected IFN- γ Response (Qualitative)	Reference Insights
Experimental	PBMCs from HLA-C08:02+ individual	GADGVGKSA peptide	Significant increase in spot forming units (SFU)	Published studies report robust antigen-specific, IFN- γ -associated immune responses to KRAS G12D peptides.[1]
Negative Control	PBMCs from HLA-C08:02+ individual	Vehicle (e.g., DMSO)	Minimal to no SFU	Essential for establishing baseline and non-specific T-cell activation.
Negative Control	PBMCs from HLA-C08:02+ individual	Wild-type KRAS peptide	Minimal to no SFU	Demonstrates the specificity of the T-cell response to the mutated neoantigen.[2]
Positive Control	PBMCs from HLA-C08:02+ individual	Phytohemagglutinin (PHA) or anti-CD3 antibody	High number of SFU	Confirms cell viability and functionality of the assay.[3]

Signaling Pathway

The recognition of the **GADGVGKSA** peptide presented by an HLA class I molecule on an antigen-presenting cell (APC) or a tumor cell by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade. This cascade ultimately leads to the production and secretion of effector cytokines like IFN- γ .



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Caption: T-cell receptor signaling cascade initiated by **GADGVGKSA**-HLA interaction.

Experimental Protocols

Preparation of GADGVGKSA Peptide Stock Solution

- Reconstitution: Briefly centrifuge the vial of lyophilized **GADGVGKSA** peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

IFN- γ ELISpot Assay Protocol

This protocol is a general guideline and may require optimization based on the specific cell types and reagents used.

Day 1: Plate Coating

- Pre-wet a 96-well PVDF membrane ELISpot plate with 15 μ L of 70% ethanol per well for 1 minute.
- Wash the plate three times with 200 μ L of sterile PBS per well.
- Coat each well with 100 μ L of anti-human IFN- γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration (e.g., 10 μ g/mL).
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

- Aseptically decant the coating antibody solution.
- Wash the plate once with 200 μ L of sterile PBS per well.
- Block the membrane by adding 200 μ L of complete RPMI 1640 medium (containing 10% fetal bovine serum and 1% penicillin-streptomycin) to each well.
- Incubate the plate for at least 2 hours at 37°C in a 5% CO₂ incubator.

- Prepare Stimulants:
 - **GADGVGKSA** Working Solution: Dilute the **GADGVGKSA** peptide stock solution in complete RPMI medium to a final concentration of 1-10 µg/mL.
 - Negative Control: Prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the peptide solution) and a wild-type KRAS peptide control in complete RPMI medium.
 - Positive Control: Prepare a working solution of PHA (e.g., 5 µg/mL) or anti-CD3 antibody in complete RPMI medium.
- Prepare Cells: Thaw and wash cryopreserved PBMCs. Resuspend the cells in complete RPMI medium at a concentration of $2-3 \times 10^6$ cells/mL.
- Decant the blocking solution from the ELISpot plate.
- Add 100 µL of the appropriate stimulant to each well.
- Add 100 µL of the cell suspension ($2-3 \times 10^5$ cells) to each well.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Spot Development

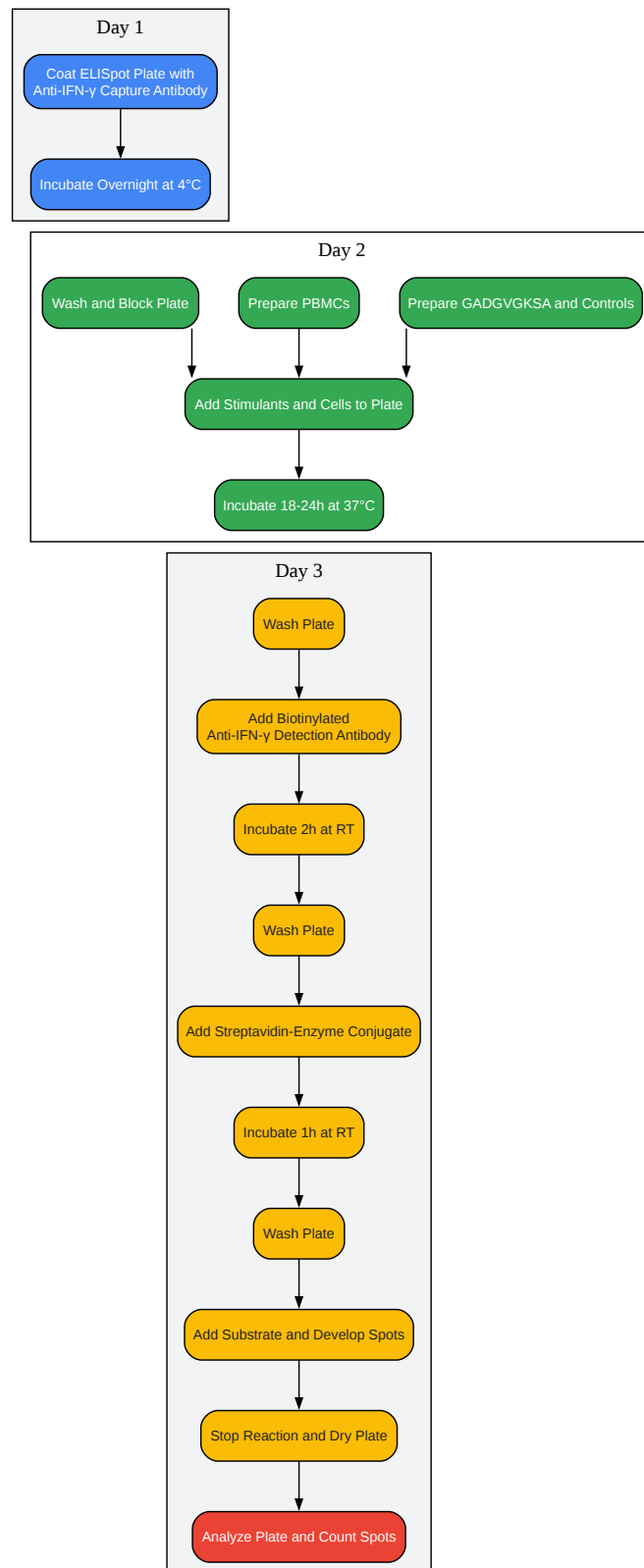
- Decant the cells from the plate.
- Wash the plate six times with 200 µL of PBS containing 0.05% Tween 20 (PBST) per well.
- Add 100 µL of biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 0.5% BSA, to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate six times with 200 µL of PBST per well.

- Add 100 μ L of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP), diluted according to the manufacturer's instructions, to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate six times with 200 μ L of PBST per well, followed by three washes with 200 μ L of PBS per well.
- Add 100 μ L of the appropriate substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
- Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with tap water.
- Allow the plate to dry completely before analysis.

Data Analysis

- Count the number of spots in each well using an automated ELISpot reader.
- Calculate the number of spot-forming units (SFU) per million cells for each condition.
- Subtract the average number of spots in the negative control wells from the average number of spots in the experimental wells to determine the antigen-specific response.

Experimental Workflow



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Caption: A three-day workflow for the **GADGVGKSA** ELISpot assay.

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